Cas no 133053-92-6 (1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one)

1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one
- NE35479
- Z55671039
- 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one
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- Inchi: 1S/C11H12N2O3/c1-8-9(12-7-3-6-11(12)14)4-2-5-10(8)13(15)16/h2,4-5H,3,6-7H2,1H3
- InChI Key: PRDYBEUZEJYYAX-UHFFFAOYSA-N
- SMILES: O=C1CCCN1C1C=CC=C(C=1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 300
- Topological Polar Surface Area: 66.1
- XLogP3: 1.5
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55272-10.0g |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 100% | 10.0g |
$1101.0 | 2023-02-10 | |
Enamine | EN300-55272-2.5g |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 100% | 2.5g |
$503.0 | 2023-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4647-10G |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 95% | 10g |
¥ 5,517.00 | 2023-04-06 | |
Enamine | EN300-55272-1.0g |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 100% | 1.0g |
$256.0 | 2023-02-10 | |
1PlusChem | 1P019Y1D-250mg |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 100% | 250mg |
$171.00 | 2023-12-22 | |
A2B Chem LLC | AV42833-100mg |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 100% | 100mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AV42833-250mg |
1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 100% | 250mg |
$132.00 | 2024-04-20 | |
Aaron | AR019Y9P-100mg |
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 95% | 100mg |
$116.00 | 2025-02-10 | |
Aaron | AR019Y9P-250mg |
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 95% | 250mg |
$152.00 | 2025-02-10 | |
Aaron | AR019Y9P-50mg |
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one |
133053-92-6 | 95% | 50mg |
$83.00 | 2025-02-10 |
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one
Introduction to 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (CAS No. 133053-92-6)
1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one, also known by its CAS number 133053-92-6, is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidinone ring and a substituted nitrophenyl group. These features contribute to its potential as a building block for the synthesis of more complex molecules and as a lead compound in drug discovery.
The chemical structure of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one consists of a pyrrolidinone ring attached to a 2-methyl-3-nitrophenyl moiety. The presence of the nitro group imparts significant electronic and steric effects, making this compound an attractive candidate for various chemical reactions. The nitro group can be reduced to an amino group, which can further undergo a range of transformations, including acylation, alkylation, and coupling reactions. These transformations are crucial in the synthesis of bioactive molecules and pharmaceuticals.
In recent years, there has been increasing interest in the use of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one as a starting material for the development of novel therapeutic agents. Research has shown that compounds derived from this scaffold exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area of research focuses on the use of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one in the development of anti-cancer drugs. A recent study in the European Journal of Medicinal Chemistry highlighted the potential of this compound as a lead structure for designing selective inhibitors of cancer-related enzymes. The researchers found that certain derivatives exhibited high selectivity and potency against specific cancer cell lines, suggesting their potential as targeted therapies.
The neuroprotective properties of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one have also been explored. A study published in the Journal of Neurochemistry investigated the effects of this compound on neuronal cells under oxidative stress conditions. The results showed that derivatives of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one effectively protected neurons from oxidative damage by scavenging free radicals and modulating signaling pathways involved in cell survival.
Beyond its applications in medicinal chemistry, 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is also used as an intermediate in organic synthesis. Its unique structural features make it a valuable building block for constructing complex organic molecules with diverse functional groups. This versatility has led to its use in the synthesis of natural products, agrochemicals, and materials science applications.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one. One common approach involves the reaction of 2-methyl-3-nitroaniline with an appropriate carbonyl compound followed by cyclization to form the pyrrolidinone ring. Another method involves the condensation of 2-methyl-3-nitrobenzaldehyde with an amino acid derivative, followed by intramolecular cyclization. These synthetic strategies provide chemists with flexible options for producing this compound on both laboratory and industrial scales.
The safety and environmental impact of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one are important considerations in its use and handling. While it is not classified as a hazardous material or controlled substance, proper safety protocols should be followed during its synthesis and use to ensure the well-being of laboratory personnel and environmental sustainability.
In conclusion, 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one (CAS No. 133053-92-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an attractive starting material for synthesizing bioactive molecules and developing novel therapeutic agents. Ongoing research continues to uncover new uses and properties of this compound, further highlighting its importance in modern chemistry and pharmaceutical science.
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